molecular formula C12H15NO3Si B8548587 alpha-Trimethylsilyloxy-3,4-methylenedioxyphenylacetonitrile

alpha-Trimethylsilyloxy-3,4-methylenedioxyphenylacetonitrile

Cat. No. B8548587
M. Wt: 249.34 g/mol
InChI Key: VHBPPNAKNDLSIP-UHFFFAOYSA-N
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Patent
US05559135

Procedure details

To a nitrogen flushed magnetically stirred 3 L single neck round bottom flask fitted with a nitrogen inlet was charged 285 g (1.9 mol) of piperonal, 200 g (2.0 mol) of trimethylsilylcyanide, 0.2 g of potassium cyanide, 0.2 g of 18-crown-6 and 500 mL of methylene chloride. The mixture was stirred at ambient temperature for 75 min, during which time the reaction exothermed to 35° C. A second charge of 5 g of piperonal was added and the reaction stirred an additional 75 min. The reaction mixture was diluted with ether and 250 mL of saturated sodiuim bicarbonate solution was added. The mixture was stirred for 20 mm before partitioning. The organic layer was washed with another 250 mL portion of saturated sodiuim bicarbonate, twice with brine (300 mL), dried with sodium sulfate, filtered and concentrated leaving 489.6 g (481.4 g theoretical yield) of the title compound as a pale yellow oil. This was used as is without purification in the next step.
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=[O:8])=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH3:12][Si:13](C#N)([CH3:15])[CH3:14].[C-:18]#[N:19].[K+].C1OCCOCCOCCOCCOCCOC1>CCOCC.C(=O)(O)[O-].C(Cl)Cl>[CH3:12][Si:13]([CH3:15])([CH3:14])[O:8][CH:7]([C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1)[C:18]#[N:19] |f:2.3|

Inputs

Step One
Name
Quantity
285 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
200 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
C([O-])(O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 75 min, during which time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen flushed magnetically stirred 3 L single neck round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the reaction exothermed to 35° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction stirred an additional 75 min
Duration
75 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 mm
CUSTOM
Type
CUSTOM
Details
before partitioning
WASH
Type
WASH
Details
The organic layer was washed with another 250 mL portion of saturated sodiuim bicarbonate, twice with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C[Si](OC(C#N)C1=CC2=C(C=C1)OCO2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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